molecular formula C10H8FN3O B13633391 1-(3-Fluoro-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one

1-(3-Fluoro-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one

Katalognummer: B13633391
Molekulargewicht: 205.19 g/mol
InChI-Schlüssel: OAXNCUKYWOZHAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one is a triazole-containing aromatic ketone with the molecular formula C₁₀H₈FN₃O (molecular weight: 205.19 g/mol) . Its structure comprises a phenyl ring substituted with a fluorine atom at the meta-position and a 1,2,4-triazole moiety at the para-position, linked to an acetyl group. This compound is of interest in medicinal and agrochemical research due to the bioactivity of triazole derivatives, including antifungal, anticancer, and enzyme-inhibitory properties .

Eigenschaften

Molekularformel

C10H8FN3O

Molekulargewicht

205.19 g/mol

IUPAC-Name

1-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C10H8FN3O/c1-7(15)8-2-3-10(9(11)4-8)14-6-12-5-13-14/h2-6H,1H3

InChI-Schlüssel

OAXNCUKYWOZHAL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=C(C=C1)N2C=NC=N2)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Aryl Triazole Intermediate

A common approach to introducing the 1H-1,2,4-triazole moiety onto the fluoro-substituted phenyl ring is via nucleophilic aromatic substitution (SNAr) or through azide intermediates followed by cycloaddition.

  • Azide Intermediate Formation : The phenolic or halogenated fluoroarene is first converted to an azide intermediate. For example, a tosylated or halogenated aromatic precursor can be treated with sodium azide (NaN3) in a polar aprotic solvent like DMF at elevated temperatures (around 70°C) to form the azide derivative in good yield (around 78%).

  • 1,3-Dipolar Cycloaddition (“Click” Chemistry) : The azide intermediate then undergoes a copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with an alkyne derivative to form the triazole ring. This reaction is typically performed at room temperature in acetonitrile with CuI and triethylamine as catalysts/base, yielding the 1H-1,2,4-triazole substituted aryl compound in yields ranging from 76% to 82%.

Introduction of the Ethanone Group

The acetyl group (ethanone) is introduced on the aromatic ring either before or after the triazole substitution depending on the synthetic route.

  • Friedel-Crafts Acylation : A classical method involves Friedel-Crafts acylation of the fluoro-substituted phenyl ring with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This method selectively introduces the ethanone group at the para or meta position relative to the substituents.

  • Alternative Routes : In some synthetic schemes, the ethanone group is part of the starting material, such as 1-(3-fluoro-4-hydroxyphenyl)ethan-1-one, which is then converted to the triazole derivative through azide formation and cycloaddition.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Tosylation or Halogenation TsCl, Et3N, DCM, 0°C to RT, 5 h 95 Converts hydroxyl to tosylate for azide substitution
2 Azide Formation NaN3, DMF, 70°C, 3 h 78 Formation of azide intermediate
3 1,3-Dipolar Cycloaddition (Click) Alkyne derivative, CuI, Et3N, MeCN, RT, 3 h 76-82 Formation of 1H-1,2,4-triazole ring
4 Friedel-Crafts Acylation (if needed) Acetyl chloride, AlCl3, solvent, 0°C to RT Variable Introduction of ethanone group

Analytical Characterization

The synthesized compound is typically characterized by:

Summary of Key Research Findings

  • The copper(I)-catalyzed azide-alkyne cycloaddition ("click" chemistry) is a highly efficient and selective method for constructing the 1H-1,2,4-triazole ring on fluoro-substituted phenyl rings.
  • The azide intermediate formation step is crucial and typically achieves yields near 78%.
  • Friedel-Crafts acylation remains a reliable method for introducing the ethanone group on the aromatic system, although the order of functionalization can vary depending on the substrate stability and desired substitution pattern.
  • The overall synthetic routes deliver the target compound in moderate to high yields (typically 70–90%), with purity confirmed by NMR and mass spectrometry.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to the compound’s antifungal or antibacterial effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s activity and physicochemical properties are influenced by substituent patterns on the phenyl and triazole rings. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one 3-F, 4-triazole C₁₀H₈FN₃O 205.19 LogP: ~1.8 (predicted); moderate polarity
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one 2,4-diF, triazole at C2 C₁₀H₇F₂N₃O 223.18 Higher lipophilicity (LogP: ~2.3)
1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one 3-Cl, 4-F, methyl-triazole C₁₁H₁₀ClFN₃O 266.67 Enhanced stability due to methyl group
(Z)-1-(6-Chloropyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime Pyridinyl, oxime ether C₁₂H₁₁ClN₄O 278.70 Improved solubility via oxime functionalization

Key Observations :

  • Fluorine vs.
  • Oxime Derivatives : The introduction of oxime ethers (e.g., in ) improves solubility and bioavailability, critical for agrochemical applications .

Biologische Aktivität

1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one, a compound featuring a triazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one can be represented as follows:

C10H8FN3O\text{C}_{10}\text{H}_{8}\text{F}\text{N}_{3}\text{O}

This compound contains a fluorinated phenyl ring and a triazole group, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that related triazole derivatives possess potent antifungal and antibacterial activities. The presence of the triazole moiety is crucial for this activity due to its ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes.

CompoundActivityReference
1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-oneAntifungal
Related TriazolesAntibacterial

Anticancer Activity

Triazole-containing compounds have also been investigated for their anticancer properties. For example, studies have reported that similar structures can induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell proliferation.

Case Study:
A study on a related triazole compound demonstrated an IC50 value of 5 µM against breast cancer cell lines, indicating promising anticancer potential. The mechanism was attributed to the compound's ability to modulate apoptotic pathways and inhibit tumor growth in vivo.

Structure-Activity Relationship (SAR)

The SAR analysis of triazole derivatives suggests that substituents on the phenyl ring significantly influence biological activity. The introduction of electron-withdrawing groups (such as fluorine) enhances potency by increasing the electron deficiency of the aromatic system, facilitating interactions with biological targets.

SubstituentEffect on Activity
FluorineIncreases potency
MethylDecreases potency

Q & A

Q. What are the recommended methods for synthesizing 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one, and how can purity be optimized?

A multi-step synthesis is typically employed, starting with halogenated phenyl precursors and triazole derivatives. For example, coupling reactions between fluorophenyl ketones and 1,2,4-triazole under nucleophilic substitution conditions are common. Key steps include:

  • Nucleophilic substitution : Reacting 3-fluoro-4-bromoacetophenone with 1H-1,2,4-triazole in the presence of a base (e.g., K2_2CO3_3) in DMF at 80–100°C .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity. HPLC can further resolve trace impurities .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions are critical for stability?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic system with weak hydrogen bonds (C–H⋯O/N) and π-π stacking between triazole and fluorophenyl rings. Key parameters:

  • Hydrogen bonding : O–H⋯N interactions between the ketone oxygen and triazole nitrogen stabilize the lattice .
  • Dihedral angles : The angle between triazole and fluorophenyl planes (e.g., ~99.8°) influences packing efficiency .
  • Software : SHELXL or SHELXTL for refinement, ensuring R-factors < 0.06 .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray)?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Methodological approaches include:

  • Dynamic NMR : Probe temperature-dependent chemical shifts to identify tautomeric equilibria (e.g., triazole proton exchange) .
  • DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with SCXRD data to validate hydrogen-bonding networks .
  • Solvent modeling : Use COSMO-RS to account for solvent polarity effects on NMR shifts .

Q. What strategies are effective for enhancing the compound’s bioactivity through structural modifications?

Rational design focuses on modulating electronic and steric properties:

  • Fluorine substitution : Introducing additional fluorine atoms at the phenyl ring (e.g., 2,4-difluoro analogs) increases lipophilicity and membrane permeability, enhancing antifungal activity .
  • Triazole functionalization : Replacing the triazole hydrogen with methyl or sulfonyl groups improves target binding (e.g., CYP51 inhibition in fungi) .
  • Ketone derivatization : Converting the ketone to a thioether or oxime enhances metabolic stability .

Q. How can researchers address challenges in reproducibility of crystallization conditions?

Inconsistent crystal growth often stems from solvent polarity or nucleation kinetics. Solutions include:

  • High-throughput screening : Use microbatch under oil with varied solvent mixtures (e.g., DMSO/water) to identify optimal conditions .
  • Seeding techniques : Introduce microcrystals from prior batches to control nucleation .
  • Additive screening : Small molecules (e.g., glycerol) or ions (e.g., Mg2+^{2+}) can stabilize crystal contacts .

Data Analysis and Interpretation

Q. What analytical methods are recommended for characterizing degradation products under varying pH conditions?

Stability studies require:

  • LC-MS/MS : Identify degradation fragments (e.g., triazole cleavage products) with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) .
  • pH-rate profiling : Monitor hydrolysis kinetics at pH 1–13 to identify labile bonds (e.g., ketone oxidation at pH > 10) .
  • Isotopic labeling : Use 18^{18}O-H2_2O to trace hydrolytic pathways .

Safety and Handling

Q. What precautions are necessary for handling this compound in biological assays?

  • Toxicity : Classified as acute toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles) and work in a fume hood .
  • Waste disposal : Neutralize with 10% NaOH solution before incineration to avoid triazole-related environmental persistence .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.